molecular formula C19H18F2N4O2 B13364921 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364921
M. Wt: 372.4 g/mol
InChI Key: DYAZHEXVGAGUDK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.

    Functionalization: Introduction of the difluoromethoxy and dimethylphenyl groups can be carried out using nucleophilic substitution reactions with suitable halogenated precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or dimethylphenyl groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(Methoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Differing by the presence of a methoxy group instead of a difluoromethoxy group.

    1-[4-(Chloromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Differing by the presence of a chloromethoxy group instead of a difluoromethoxy group.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c1-11-4-5-12(2)16(10-11)23-18(26)17-22-13(3)25(24-17)14-6-8-15(9-7-14)27-19(20)21/h4-10,19H,1-3H3,(H,23,26)

InChI Key

DYAZHEXVGAGUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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